Stearic acid, ester with pentaerythritol Stearic acid, ester with pentaerythritol
Brand Name: Vulcanchem
CAS No.: 8045-34-9
VCID: VC18448056
InChI: InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2
SMILES:
Molecular Formula: C23H48O6
Molecular Weight: 420.6 g/mol

Stearic acid, ester with pentaerythritol

CAS No.: 8045-34-9

Cat. No.: VC18448056

Molecular Formula: C23H48O6

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Stearic acid, ester with pentaerythritol - 8045-34-9

Specification

CAS No. 8045-34-9
Molecular Formula C23H48O6
Molecular Weight 420.6 g/mol
IUPAC Name 2,2-bis(hydroxymethyl)propane-1,3-diol;octadecanoic acid
Standard InChI InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2
Standard InChI Key WSEFPKKOUNRCAJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O

Introduction

Chemical Structure and Fundamental Characteristics

Stearic acid, ester with pentaerythritol, is a tetraester in which all four hydroxyl groups of pentaerythritol react with stearic acid molecules. The general structure of the compound can be represented as C17H35COOCH2C(CH2OOCR)3\text{C}_{17}\text{H}_{35}\text{COOCH}_2\text{C}(\text{CH}_2\text{OOCR})_{3}, where R=C17H35\text{R} = \text{C}_{17}\text{H}_{35}. The esterification process eliminates four water molecules, resulting in a fully substituted ester with a symmetrical molecular architecture .

Molecular and Physical Properties

The compound’s molecular weight of 400.64 g/mol and melting point range of 55–60°C make it suitable for applications requiring thermal resilience. Its waxy morphology and low solubility in polar solvents (e.g., water) contrast with its high solubility in non-polar media such as mineral oils and hydrocarbons . These properties stem from the long alkyl chains of stearic acid, which impart hydrophobic characteristics, and the compact tetrahedral core of pentaerythritol, which enhances structural stability.

Table 1: Key Physical Properties of Stearic Acid, Ester with Pentaerythritol

PropertyValue/RangeSource
Molecular Weight400.64 g/mol
Melting Point55–60°C
Solubility in Water<0.1 g/L (20°C)
Density (25°C)0.92–0.95 g/cm³
Viscosity (40°C)25–30 mPa·s

Synthesis and Manufacturing Processes

The industrial synthesis of stearic acid, ester with pentaerythritol, involves catalytic esterification under controlled conditions. Two primary methodologies dominate production: direct esterification and transesterification.

Direct Esterification

In this method, stearic acid and pentaerythritol react in a 4:1 molar ratio under inert atmospheric conditions. A catalyst—commonly sodium hydroxide (0.5–1.0 wt%) or zinc oxide—is employed to accelerate the reaction . The process occurs at 180–200°C, with continuous removal of water to shift equilibrium toward ester formation. The reaction is summarized as:

Pentaerythritol+4Stearic AcidNaOHTetrastearate+4H2O\text{Pentaerythritol} + 4 \text{Stearic Acid} \xrightarrow{\text{NaOH}} \text{Tetrastearate} + 4 \text{H}_2\text{O}

Yields exceeding 95% are achievable with vacuum distillation to eliminate residual water .

Table 2: Comparative Analysis of Synthesis Methods

ParameterDirect EsterificationTransesterification
Temperature180–200°C120–150°C
CatalystNaOH, ZnOH₂SO₄
ByproductH₂OCH₃OH
Yield95%85–90%
Industrial AdoptionHighModerate

Industrial Applications and Functional Utility

The compound’s blend of thermal stability and lubricity has secured its role in diverse sectors.

Lubricants and Greases

As a base stock in synthetic lubricants, the ester reduces friction and wear in high-temperature environments (e.g., automotive engines). Its low volatility minimizes evaporative losses, extending service intervals . Patent US4212816A highlights its superiority over linear esters in viscosity-temperature performance, with viscosity indices exceeding 150 .

Plastics and Polymers

Incorporated as a plasticizer, the ester enhances the flexibility and processability of polyvinyl chloride (PVC) and polyolefins. Its non-migratory nature prevents leaching, making it suitable for food-contact materials .

Food Packaging

Regulatory approvals (e.g., FDA 21 CFR) permit its use in food-grade coatings and adhesives. The ester’s inertness and resistance to oxidation ensure compliance with safety standards .

Comparative Analysis with Related Pentaerythritol Esters

Stearic acid, ester with pentaerythritol, is one of several esters derived from pentaerythritol. Key distinctions include:

Table 3: Comparison of Pentaerythritol Esters

CompoundAcid ComponentMelting PointPrimary Application
Pentaerythritol tetrastearateStearic acid55–60°CLubricants, plastics
Pentaerythritol adipateAdipic acid45–50°CBio-based plastics
Pentaerythritol isostearateIsostearic acid70–75°CHigh-temperature greases
Pentaerythritol monooleateOleic acidLiquidEmulsifiers

The tetrastearate variant outperforms mono- and diesters in thermal stability but exhibits higher crystallinity, limiting compatibility with some polymer matrices .

Patent Landscape and Recent Innovations

Recent patents underscore advancements in production efficiency and application scope:

  • CN100341844C (2005): Introduced a sodium hydroxide-catalyzed process achieving 98% purity with reduced energy input .

  • US4212816A (1998): Demonstrated blending with cyclohexyl carboxylic acid esters to enhance low-temperature fluidity .

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